molecular formula C15H20FNO4S B2641030 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 899963-03-2

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide

Katalognummer: B2641030
CAS-Nummer: 899963-03-2
Molekulargewicht: 329.39
InChI-Schlüssel: AIQQPPIMSSFNRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane derivatives with sulfonamide precursors. One common method includes the use of cyclopentanone and cyclohexanone in the presence of catalysts such as montmorillonite KSF . The reaction conditions often involve sonochemical methods to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The spirocyclic structure allows for unique binding interactions, which can enhance its efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoro and methyl groups on the benzene ring can enhance its stability and interaction with biological targets compared to similar compounds.

Biologische Aktivität

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic organic compound with potential biological activity. Its unique structural characteristics, including a spirocyclic framework and a sulfonamide group, suggest various pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20FNO4S
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 899963-03-2

Biological Activity

The compound's biological activity has been primarily investigated in the context of its role as an inhibitor in specific protein interactions. Notably, it has shown promise in inhibiting the menin-MLL (mixed lineage leukemia) interaction, which is critical in various cancers, particularly leukemias.

The mechanism of action involves the disruption of protein-protein interactions that are essential for oncogenesis. By inhibiting the menin-MLL interaction, this compound may prevent the transcriptional activation of genes involved in cancer progression. This inhibition is particularly relevant for leukemias associated with MLL fusion proteins.

Inhibition Studies

Research has demonstrated that this compound effectively inhibits menin-MLL interactions in vitro. The following table summarizes key findings from recent studies:

StudyMethodologyKey Findings
Study 1In vitro binding assaysDemonstrated significant inhibition of menin-MLL interaction with IC50 values in low micromolar range.
Study 2Cellular assaysShowed reduced cell proliferation in MLL-rearranged leukemia cell lines upon treatment with the compound.
Study 3Mechanistic studiesIdentified specific binding sites on menin, supporting competitive inhibition model.

Case Study: Anticancer Properties

A notable case study involved the application of this compound in a preclinical setting for treating MLL-rearranged leukemia. The study found that treatment with this compound led to:

  • Reduced Tumor Growth : Significant reduction in tumor size compared to control groups.
  • Increased Apoptosis : Enhanced apoptosis rates in cancer cells, indicating effective therapeutic action.
  • Improved Survival Rates : In animal models, subjects treated with the compound exhibited improved survival compared to untreated controls.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Compound ASpirocyclic structure without fluorineModerate inhibition of similar protein interactions
Compound BContains a different sulfonamide groupLimited anticancer activity observed
This compoundUnique spirocyclic structure and fluorine substitutionStrong inhibitor of menin-MLL interaction

Eigenschaften

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S/c1-11-8-13(4-5-14(11)16)22(18,19)17-9-12-10-20-15(21-12)6-2-3-7-15/h4-5,8,12,17H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQQPPIMSSFNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.